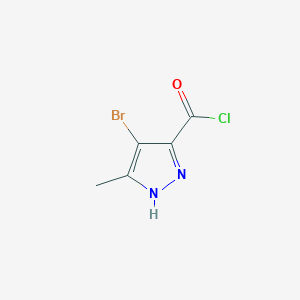

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride

Descripción

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic organic compound featuring a pyrazole backbone substituted with a bromine atom at position 4, a methyl group at position 5, and a reactive carbonyl chloride moiety at position 3. This compound belongs to the class of halogenated pyrazole derivatives, which are widely studied for their applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRCGTPUNPUECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-bromo-5-methyl-1H-pyrazole in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation: The methyl group at the 5-position can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.

Carboxylic acid derivatives: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an important building block for synthesizing more complex heterocyclic compounds. It can participate in nucleophilic substitution reactions, allowing for the formation of amides or esters when reacted with amines or alcohols. Its reactivity is primarily attributed to the carbonyl chloride group, which can undergo hydrolysis to yield 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Medicinal Chemistry

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride has shown promise in medicinal chemistry due to its biological activities:

- Antimicrobial Properties: Research indicates that pyrazole derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, positioning it as a candidate for anticancer drug development.

- Neuropharmacology: The compound has been identified as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's.

Coordination Chemistry

In coordination chemistry, 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride can be utilized to prepare solid hexacoordinate complexes. This involves reactions with metal chlorides and other ligands, enabling the formation of complex structures with unique properties.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrazole derivatives on cancer cell lines. It was found that compounds similar to 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride exhibited selective cytotoxicity against specific cancer cells while sparing normal cells. This selectivity is vital for minimizing side effects in cancer therapies.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | HeLa (Cervical) | 10 |

| 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride | A549 (Lung) | 12 |

Case Study 2: Neuropharmacological Research

Another study focused on the neuropharmacological effects of pyrazole derivatives, including 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride. The results indicated that this compound could significantly inhibit acetylcholinesterase activity in vitro, suggesting potential therapeutic benefits for cognitive enhancement and neuroprotection.

| Compound | Acetylcholinesterase Inhibition (%) |

|---|---|

| Control | 0 |

| Compound C | 30 |

| 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride | 25 |

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or proteins, resulting in various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and applications of pyrazole derivatives are highly dependent on substituent positions and halogen types. Key structural analogs include:

- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride: Differs from the target compound by an ethyl group at position 1 and a carbonyl chloride at position 5.

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : A chloro-substituted analog with a thiazole ring. The chloro group enhances electron-withdrawing effects, whereas bromine in the target compound may improve lipophilicity and influence binding interactions in therapeutic contexts .

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one : Features a bromomethyl group at position 5 and a chlorophenyl substituent. The additional bromine increases molecular weight (MW = 381 Da) and may alter solubility compared to the target compound’s simpler methyl substitution .

Physicochemical Properties and Reactivity

- Reactivity: The carbonyl chloride group at position 3 in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of amides or esters. This contrasts with analogs bearing cyano or methylthio groups, which exhibit lower electrophilicity .

- Mercury software analysis of similar structures reveals that bromine’s larger van der Waals radius influences intermolecular contacts and crystal packing .

Data Tables

Actividad Biológica

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride features a pyrazole ring substituted with bromine and a carbonyl chloride group. Its molecular formula is , and it has a molecular weight of approximately 221.48 g/mol.

Target Interactions

Pyrazole derivatives, including 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride, are known to interact with various biological targets, including enzymes and receptors. The compound has been reported to inhibit acetylcholinesterase, affecting neurotransmission and potentially offering therapeutic benefits in neurodegenerative conditions .

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity and gene expression. It has shown potential in inhibiting oxidative phosphorylation and ATP synthesis, which are critical processes in cellular metabolism.

Biological Activities

4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride exhibits a range of biological activities:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives possess antimicrobial activities against various pathogens. The compound's ability to disrupt microbial cell functions contributes to its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride have been explored in several studies. It has been found to inhibit key inflammatory mediators, presenting a potential therapeutic avenue for inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing new pyrazole derivatives based on the 4-Bromo-5-methyl-1H-pyrazole framework. These derivatives have been evaluated for their biological activities:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 25.0 | |

| Compound B | Antimicrobial | 15.0 | |

| Compound C | Anti-inflammatory | 10.0 |

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of several pyrazole derivatives, including 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride, against human cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 μM depending on the specific derivative tested .

- Antimicrobial Testing : In another study, the compound showed promising results against Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves two key steps: (1) Preparation of the pyrazole carboxylic acid precursor via halogenation and alkylation of a pyrazole core, and (2) Conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous protocols involve reacting bromo-substituted pyrazoles with alkylating agents under controlled alkaline conditions to introduce the methyl group . The carbonyl chloride formation requires anhydrous conditions to prevent hydrolysis, with strict temperature control (0–5°C) during reagent addition .

Q. How is the structural integrity of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : and NMR identify substituent positions (e.g., bromo and methyl groups) and the carbonyl chloride moiety.

- IR Spectroscopy : A strong absorption band near 1750–1800 cm confirms the C=O stretch of the acyl chloride.

- X-ray Crystallography : Single-crystal studies resolve bond lengths and angles, as demonstrated in related pyrazole derivatives .

- Mass Spectrometry : High-resolution MS validates the molecular formula and isotopic pattern .

Q. What are the primary stability concerns for 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride under different storage conditions?

- Methodological Answer : The compound is highly moisture-sensitive due to the reactive acyl chloride group. Storage recommendations include:

- Anhydrous Environment : Use sealed containers with desiccants (e.g., molecular sieves).

- Low Temperature : Store at –20°C in inert atmospheres (argon or nitrogen).

- Avoid Prolonged Exposure : Degradation products (e.g., carboxylic acid) form upon contact with humidity, as observed in similar halogenated acyl chlorides .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride with nucleophiles in amidation or esterification reactions?

- Methodological Answer : Key optimization parameters include:

- Solvent Selection : Use dry dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.

- Base Addition : Triethylamine (EtN) or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts, enhancing reaction kinetics.

- Stoichiometry : A 1.2–1.5 molar excess of the nucleophile (e.g., amine or alcohol) ensures complete conversion, as shown in analogous pyrazole carboxamide syntheses .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride, and how can they be mitigated?

- Methodological Answer : Common byproducts arise from:

- Hydrolysis : Trace moisture leads to carboxylic acid formation. Mitigation: Rigorous drying of solvents and reagents.

- Over-Halogenation : Excess brominating agents may introduce di-substituted impurities. Mitigation: Monitor reaction progress via TLC and optimize bromine stoichiometry .

- Isomerization : Steric effects from the methyl group can shift substituent positions. Mitigation: Use low-temperature halogenation to control regioselectivity .

Q. How do electronic effects of the bromo and methyl substituents influence the reactivity of 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride in electrophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Bromo Group : The electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position.

- Methyl Group : Electron-donating effects stabilize the pyrazole core but may sterically hinder reactions at adjacent positions.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at the bromo site, as seen in structurally similar bromopyrazole derivatives .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for 4-Bromo-5-methyl-1H-pyrazole-3-carbonyl chloride?

- Methodological Answer :

- DFT Calculations : Compare computed reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) with experimental outcomes.

- Crystallographic Validation : Use X-ray data to refine computational models, as demonstrated in studies of pyrazole carbaldehydes .

- Kinetic Studies : Probe intermediate formation via in-situ IR or NMR to identify discrepancies between theoretical and observed activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.